
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is an organic compound with the empirical formula C15H15ClF3N and a molecular weight of 301.73 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzaldehyde with trifluoromethylphenylacetic acid ester. This reaction typically proceeds via nucleophilic addition, followed by reduction and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The final product is usually purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt.
化学反応の分析
Types of Reactions
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines
科学的研究の応用
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific research applications:
Biology: This compound is used in the study of biochemical pathways and enzyme interactions due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity
作用機序
The mechanism of action of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a useful tool in studying membrane-associated processes and drug delivery systems. The compound’s interactions with enzymes and receptors can modulate biochemical pathways, influencing various physiological responses .
類似化合物との比較
Similar Compounds
- 2-(4-Trifluoromethylphenyl)ethylamine
- 4-Trifluoromethylphenethylamine
- 2-(4-Fluorophenyl)ethanamine
Uniqueness
Compared to similar compounds, 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride stands out due to its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This substitution enhances its stability, reactivity, and lipophilicity, making it a versatile intermediate in various chemical and pharmaceutical applications .
特性
IUPAC Name |
2-phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N.ClH/c16-15(17,18)13-8-6-12(7-9-13)14(10-19)11-4-2-1-3-5-11;/h1-9,14H,10,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMADIELKAFSJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404626.png)
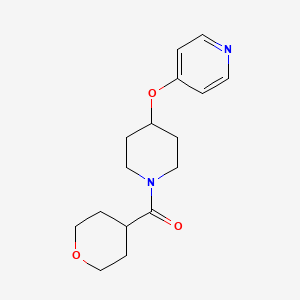
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)
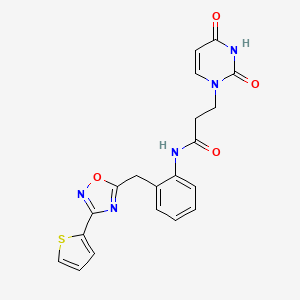
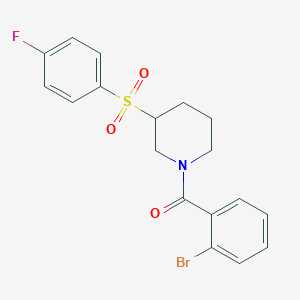
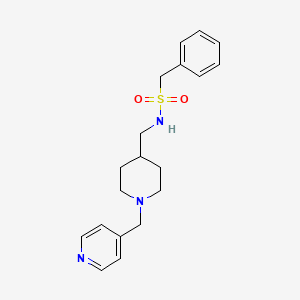
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2404641.png)

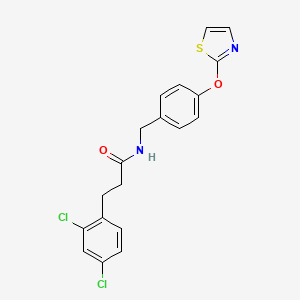
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)

